2,5-Thiophenedithiol

CAS No.: 22511-31-5

Cat. No.: VC19686165

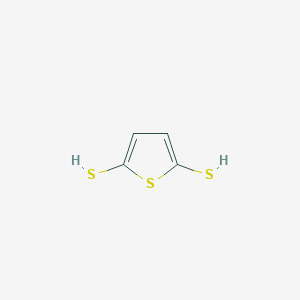

Molecular Formula: C4H4S3

Molecular Weight: 148.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22511-31-5 |

|---|---|

| Molecular Formula | C4H4S3 |

| Molecular Weight | 148.3 g/mol |

| IUPAC Name | thiophene-2,5-dithiol |

| Standard InChI | InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H |

| Standard InChI Key | BNLZBNHLPPSPQN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1)S)S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thiophene-2-thiol features a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted with a thiol group at the 2-position. The SMILES notation captures its planar structure, where the sulfur atoms contribute to the aromatic sextet via lone-pair delocalization . The compound’s dimer, formed via oxidative coupling of two thiol groups into a disulfide bond (), is thermodynamically favored, constituting 97% of commercial preparations as noted in Thermo Scientific’s product specifications .

Table 1: Key Chemical Identifiers of Thiophene-2-thiol

Tautomerism and Dimerization

Thiophene-2-thiol exhibits tautomerism, interconverting between thiol () and thione () forms. DFT calculations reveal a tautomerization energy barrier of 230.0 kJ/mol, rendering the process kinetically restricted at ambient conditions . The dimerization reaction, though thermodynamically favorable (), faces a kinetic barrier of 95.0 kJ/mol, leading to slow conversion rates . Sulfur K-edge XAS studies estimate that 16% of monomeric sulfur exists as thione in solution, with dimerization reducing this proportion due to disulfide bond formation .

Synthesis and Production

Industrial Synthesis

Commercial production of thiophene-2-thiol, as described by Thermo Scientific, involves proprietary methods yielding a product containing 97% monomer and 3% dimer . While synthetic details are scarce in open literature, analogous routes for sulfur heterocycles suggest potential pathways:

-

Condensation Reactions: Similar to 2,5-dihydrothiophene synthesis, which uses 1,4-dichlorobut-2-ene and sodium sulfide in dimethyl sulfoxide (DMSO) .

-

Catalytic Cyclization: Molybdenum- or tungsten-catalyzed transformations of diallyl sulfide, though this method primarily yields dihydrothiophenes .

Laboratory-Scale Preparation

Small-scale synthesis may involve:

-

Thiolation of Thiophene: Direct sulfhydrylation of thiophene using under catalytic conditions.

-

Disulfide Reduction: Cleavage of the dimer () via reducing agents like lithium aluminum hydride (LiAlH) .

Physical and Chemical Properties

Thermodynamic Stability

The dimer’s stability is evident from its dominance in stored samples, with computational studies confirming a 25 kJ/mol stabilization energy relative to the monomer . Enthalpy of formation data for related compounds (e.g., 2,5-dihydrothiophene: ) provide indirect insights into sulfur heterocycle energetics .

Spectroscopic Features

-

Sulfur K-edge XAS: Distinct 1s → transitions at 2471 eV confirm thione tautomer presence .

-

NMR Spectroscopy: Protons adjacent to sulfur exhibit deshielding (), while thiol protons resonate near .

Chemical Reactivity and Applications

Oxidation and Reduction

-

Oxidation: Treatment with 30% yields sulfoxides (e.g., 2,5-dihydrothiophene sulfoxide) and, under vigorous conditions, sulfones .

-

Hydrogenation: Catalytic hydrogenation over Pd/C produces tetrahydrothiophene, a saturated analog .

Polymerization and Material Science

Thiophene-2-thiol’s conjugated system enables its use in conductive polymers. Electropolymerization forms polythiophene derivatives with applications in organic electronics .

Table 2: Reactivity Profile

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | , 0°C | Sulfoxide | |

| Hydrogenation | , Pd/C | Tetrahydrothiophene | |

| Dimerization | Ambient storage | Disulfide-linked dimer |

Recent Research Advances

Spectroscopic Insights

Cotelesage et al. (2016) combined XAS and DFT to resolve the thiol-thione equilibrium, demonstrating that dimerization suppresses tautomer populations . This has implications for catalytic systems where monomeric thiols act as ligands.

Computational Modeling

Transition-state calculations for tautomerization () and dimerization () highlight the kinetic challenges in manipulating monomer-dimer ratios .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume